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molecular formula C3H5FO B1215716 Fluoroacetone CAS No. 430-51-3

Fluoroacetone

Cat. No. B1215716
M. Wt: 76.07 g/mol
InChI Key: MSWVMWGCNZQPIA-UHFFFAOYSA-N
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Patent
US08609692B2

Procedure details

1-(4-Chloro-2-hydroxyphenyl)ethanone (10.2 g, 59.8 mmol), MeOH (100 mL), fluoroacetone (5.00 g, 65.8 mmol), and pyrrolidine (5.44 ml, 65.8 mmol) were stirred at ambient temperature. After 3 days, LCMS showed complete reaction. The reaction mixture was diluted with MTBE (250 mL), washed with water (100 mL), 2N HCl (2×50 mL), brine (50 mL), 2N NaOH (2×50 mL), and brine (2×50 mL). The organic portion was dried (Na2SO4), filtered, and concentrated to provide the title compound (12.9 g, 56.4 mmol, 94% yield) as a brown oil. MS (DCI/NH3) m/z 246 (M+NH4)+.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.44 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([OH:11])[CH:3]=1.CO.[F:14][CH2:15][C:16](=O)[CH3:17].N1CCCC1>CC(OC)(C)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([C:8](=[O:10])[CH2:9][C:16]([CH2:15][F:14])([CH3:17])[O:11]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(C)=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
5 g
Type
reactant
Smiles
FCC(C)=O
Name
Quantity
5.44 mL
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
WASH
Type
WASH
Details
washed with water (100 mL), 2N HCl (2×50 mL), brine (50 mL), 2N NaOH (2×50 mL), and brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=CC=C2C(CC(OC2=C1)(C)CF)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 56.4 mmol
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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